molecular formula C19H16N2O2S B2385646 2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-80-4

2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2385646
CAS No.: 866864-80-4
M. Wt: 336.41
InChI Key: JISKWKXLARALEN-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene and pyrimidine ring system.

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-3-8-16-13(9-11)10-15-18(23-16)20-17(21-19(15)24)12-4-6-14(22-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISKWKXLARALEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction conditions often involve refluxing the mixture in a suitable solvent like methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant anticancer activity. For instance, certain derivatives have shown broad-spectrum antitumor effects against multiple cancer cell lines. In vitro studies reported log10GI50 values ranging from -4.55 to -4.73 for selected compounds derived from this scaffold .

Antibacterial Activity

In addition to anticancer properties, these compounds have been evaluated for their antibacterial activity. Studies have demonstrated that specific derivatives possess effective antimicrobial properties against various bacterial strains. The structure-activity relationship suggests that modifications to the benzene ring significantly influence the antimicrobial efficacy .

Case Study 1: Antitumor Screening

In a systematic evaluation of chromeno-pyrimidine derivatives against nine tumor subpanels, several compounds derived from this compound were identified as potent antitumor agents. The study utilized the MG-MID log10GI50 metric to quantify the inhibitory effects on cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

A comprehensive study assessed the antibacterial and antifungal activities of synthesized derivatives using agar diffusion and broth dilution methods. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ceftriaxone. The variations in activity were attributed to differences in substituents on the aromatic rings of the compounds .

Data Table: Summary of Biological Activities

Compound NameActivity TypeAssay MethodResults
Compound AAnticancerIn vitro screeninglog10GI50 = -4.55
Compound BAntibacterialAgar diffusionEffective against E. coli
Compound CAntifungalBroth dilutionComparable to ceftriaxone

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting microbial growth .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The core chromeno[2,3-d]pyrimidine-4-thione scaffold is shared among several analogs, but substituent variations significantly alter properties:

Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound 2-(4-methoxyphenyl), 7-methyl C19H17N2O2S* Methoxy enhances lipophilicity; methyl at C7 N/A -
2-(3,4-Dimethoxyphenyl)-7-methyl analog 2-(3,4-dimethoxyphenyl), 7-methyl C20H19N2O3S Additional methoxy group increases polarity N/A
7-Chloro-2-(2-hydroxyphenyl) analog (BB74517) 7-Cl, 2-(2-hydroxyphenyl) C17H11ClN2O2S Chloro and hydroxyl groups alter H-bonding N/A
5-(4-Chlorophenyl)-thieno[2,3-d]pyrimidine-4-thione Thieno ring, 4-chlorophenyl C12H7ClN2S2 Thieno ring introduces sulfur heteroatom Antimicrobial (implied)
Pyrano[2,3-d]pyrimidine derivatives Varied substituents (e.g., naphtho) - Extended aromatic systems enhance π-stacking Antibacterial (promising results)

*Estimated based on analogs in .

Key Observations :

  • Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound improves lipid solubility compared to the 2-hydroxyphenyl in BB74517, which may favor membrane penetration .
  • Ring System Variations: Thieno[2,3-d]pyrimidine analogs (e.g., ) replace the chromene ring with a thiophene, altering electronic properties and bioavailability.

Biological Activity

2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chromeno-pyrimidine core structure and is characterized by the presence of a methoxy group, which may enhance its biological activity by influencing its chemical reactivity and interaction with biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H16N2O3S
  • CAS Number : 97146-32-2

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization of appropriate precursors. A common method includes the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base to form the desired chromeno-pyrimidine structure. Industrial methods may utilize continuous flow reactors for improved yield and quality.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thienopyrimidinone derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
  • Antimycobacterial Activity : It has also been evaluated for activity against Mycobacterium tuberculosis, showing potential as an antimicrobial agent.

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines.

Table of Biological Activities

Activity TypeEffectivenessReference
AntibacterialSignificant against multiple strains
AntimycobacterialEffective against M. tuberculosis
AnticancerInduces apoptosis in cancer cellsOngoing studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thienopyrimidinone derivatives for antimicrobial activity, compounds structurally related to this compound were assessed for their Minimum Inhibitory Concentration (MIC) against several pathogens. The results indicated that these compounds showed a broad spectrum of activity with low MIC values, suggesting their potential as lead compounds for drug development.

Case Study 2: Anticancer Mechanism Investigation

Another study focused on the anticancer mechanisms of related chromeno-pyrimidine derivatives. The research revealed that these compounds could inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they were found to downregulate oncogenic proteins while upregulating pro-apoptotic factors.

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-7-methyl-chromeno[2,3-d]pyrimidine-4-thione?

The compound is typically synthesized via a two-step protocol :

  • Step 1 : Preparation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile derivatives under basic conditions .
  • Step 2 : Cyclization with formamidine acetate or thiourea derivatives under solvent-free microwave irradiation (60–80°C, 15–30 min) to form the chromeno-pyrimidine scaffold . Key variables include substituent effects on the aryl ring (e.g., methoxy groups) and reaction time optimization to avoid side products like thione-to-ketone oxidation .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C4, methyl at C7). IR identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns distinguish regioisomers .
  • Elemental Analysis : Used to verify purity (>95%) and stoichiometry .

Q. What preliminary biological screenings are relevant for this scaffold?

  • Antibacterial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion, with MIC values compared to ampicillin .
  • Antioxidant Potential : Evaluated using DPPH radical scavenging assays, with IC₅₀ values benchmarked against ascorbic acid .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and selectivity?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example:

  • Solvent-free conditions reduce side reactions (e.g., hydrolysis) and improve atom economy.
  • Temperature modulation (e.g., 70°C vs. reflux) minimizes thermal degradation of the thione group . Comparative studies show a 20–30% yield increase over conventional heating .

Q. What crystallographic challenges arise in resolving its structure?

  • Hydrogen Bonding Networks : The thione group participates in C=S⋯H–N interactions, requiring high-resolution data (≤0.8 Å) for accurate SHELXL refinement .
  • Disorder in Methoxy Groups : Dynamic disorder in the 4-methoxyphenyl moiety necessitates TWINABS or PLATON/SQUEEZE to model electron density .
  • Graph Set Analysis (e.g., Etter’s rules) helps classify H-bond motifs (e.g., R₂²(8) rings) that stabilize crystal packing .

Q. How do substituents influence biological activity?

  • Methoxy Group : Enhances lipophilicity and membrane penetration, improving antibacterial potency (e.g., 4c in , MIC = 8 µg/mL vs. S. aureus) .
  • Methyl at C7 : Steric effects may reduce kinase inhibition (e.g., lower activity against HsCDK5-p25 compared to bromo/ethoxy analogs) .
  • Thione vs. Ketone : Thione derivatives show superior antioxidant activity due to radical scavenging via sulfur-centered intermediates .

Q. What strategies address contradictions in bioactivity data?

  • Dose-Response Curves : Re-evaluate IC₅₀/MIC values across multiple assays (e.g., kinetic vs. endpoint measurements) to confirm reproducibility .
  • SAR Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate electronic vs. steric effects .
  • Molecular Docking : Validate target engagement (e.g., kinase active sites) using AutoDock Vina or Schrödinger Suite .

Q. What are the limitations of current synthetic methodologies?

  • Scalability : Solvent-free microwave methods face challenges in large-batch synthesis due to uneven heating.
  • Byproduct Formation : Thione oxidation to ketones occurs under prolonged heating, requiring strict inert atmospheres .
  • Catalyst Dependency : Fe³⁺/Na⁺ catalysts (used in one-pot syntheses) may contaminate products, complicating purification .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize solvent, temperature, and catalyst ratios .
  • Crystallography : Employ synchrotron radiation for high-resolution data collection, particularly for twinned crystals .
  • Bioactivity Validation : Combine in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead compounds .

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